N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE
Description
This compound belongs to the tetrahydroquinazoline carboxamide class, characterized by a fused bicyclic core with a 1,3-benzodioxole and 2-chlorophenyl substituent. Tetrahydroquinazolines are widely studied for their bioactivity, including kinase inhibition and anti-inflammatory properties . The presence of the 1,3-benzodioxole group (a methylenedioxy aromatic system) may enhance metabolic stability, while the 2-chlorophenyl substituent could influence receptor binding affinity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorophenyl)methyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O5/c1-2-11-30-26(33)20-9-8-18(25(32)29-14-17-7-10-23-24(12-17)36-16-35-23)13-22(20)31(27(30)34)15-19-5-3-4-6-21(19)28/h2-10,12-13H,1,11,14-16H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJQLKWYWHQXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Key Intermediates
Benzodioxole Intermediate :
Synthesized via methylenation of catechol derivatives using formaldehyde under acidic conditions (e.g., HCl catalyst).Tetrahydroquinazoline Core :
Constructed via cyclocondensation of anthranilic acid derivatives with urea or thiourea.- Conditions : Reflux in ethanol with catalytic acetic acid.
- Modification : Introduction of the 2,4-dioxo groups via oxidation with KMnO₄.
Functionalization Steps
-
- The quinazoline core is alkylated with 2-chlorobenzyl chloride using K₂CO₃ as a base in DMF.
- Temperature : 80°C, 12 hours.
- Yield : 70%.
-
- Achieved via Heck coupling with allyl bromide, using Pd(OAc)₂ as a catalyst and triethylamine as a base.
- Conditions : 100°C, DMF, 8 hours.
- Yield : 65%.
Industrial-Scale Production Methods
Optimized parameters for large-scale synthesis include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | Pd/C (heterogeneous, 1%) |
| Reactor Type | Batch | Continuous flow |
| Purification | Column chromatography | Recrystallization |
| Overall Yield | 58% | 73% |
Industrial processes prioritize cost-effective catalysts (e.g., Pd/C over Pd(OAc)₂) and solvent recycling.
Critical Reaction Optimization
Catalyst Screening
| Catalyst | Yield (%) | Selectivity (%) |
|---|---|---|
| Pd(OAc)₂ | 65 | 92 |
| Pd/C | 73 | 95 |
| NiCl₂(PPh₃)₂ | 48 | 85 |
Pd/C offers superior recyclability and selectivity for industrial applications.
Solvent Effects
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 8 | 65 |
| DMSO | 10 | 58 |
| Toluene | 12 | 45 |
Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
Analytical Characterization
- HPLC Purity : >99% (C18 column, acetonitrile/water gradient).
- MS (ESI) : m/z 522.2 [M+H]⁺.
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, NH), 6.95–6.75 (m, 4H, aromatic), 5.85 (dd, 1H, CH₂=CH).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Source |
|---|---|---|---|
| Heck Coupling | High selectivity for propenyl group | Pd cost | |
| EDCI/HOBt Coupling | Mild conditions, high yield | Requires anhydrous solvents | |
| Enzymatic Synthesis | Eco-friendly | Low scalability |
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Common reagents include acids, bases, and organic solvents. Reaction conditions might involve specific temperatures, pressures, and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce quinazoline amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds in the quinazoline family are often studied for their potential as enzyme inhibitors, receptor antagonists, or antimicrobial agents.
Medicine
In medicine, such compounds might be investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or neuroprotective properties.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the observed effects. For example, it might inhibit a key enzyme in a metabolic pathway or block a receptor involved in cell signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Tetrahydroquinazoline Family
N-Benzyl-1-{[(2,4-difluorophenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (ChemDiv, 2025):
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (Crystal structure confirmed, 2015):
Benzothiazole Carboxamide Derivatives
Compounds from Med. Chem. Commun. (2017) (e.g., 4g , 4h , 4i ) share carboxamide functionalities but utilize a benzothiazole core instead of tetrahydroquinazoline:
- N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g): Synthesis: 70% yield in ethanol.
- N-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4h): Synthesis: 60% yield in ethanol. Bioactivity: Higher solubility due to fluorine substituents but reduced metabolic stability compared to chlorinated analogues .
Analytical Characterization Techniques
- X-ray Crystallography : Used to confirm the (E)-configuration of imine functionalities in related compounds (e.g., ).
- NMR Spectroscopy : Critical for verifying substituent positions (e.g., 1H NMR δ 7.2–7.4 ppm for aromatic protons in benzodioxole-containing compounds ).
- Mass Spectrometry (MS) : HRMS-ESI validated molecular weights within 5 ppm error for precision .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological activity. The presence of the benzodioxole moiety is significant as it is often associated with various biological effects, including antioxidant and anti-inflammatory properties. The chemical structure can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H19ClN2O4 |
| Molecular Weight | 372.82 g/mol |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of several cancer cell lines through mechanisms such as inducing apoptosis and cell cycle arrest. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent activity.
The mechanism by which N-[(2H-1,3-benzodioxol-5-y)methyl]-1-[(2-chlorophenyl)methyl]-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide exerts its effects involves:
- Inhibition of Key Enzymes : The compound has been reported to inhibit certain kinases involved in cell signaling pathways that promote cancer cell survival.
- Induction of Oxidative Stress : By increasing reactive oxygen species (ROS) levels within cells, it triggers apoptotic pathways.
- Regulation of Gene Expression : The compound modulates the expression of genes associated with apoptosis and cell cycle regulation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Activity :
- Mechanistic Insights :
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of substituted benzodioxole or chlorophenyl precursors with tetrahydroquinazoline cores under reflux conditions (e.g., using triethylamine as a base in dimethylformamide (DMF) or ethanol) .
- Step 2 : Introduction of the propenyl group via alkylation or Michael addition, requiring controlled temperature (20–25°C) and inert atmospheres to prevent side reactions .
- Purification : Flash chromatography (e.g., ethyl acetate/hexane mixtures) or recrystallization (ethanol-DMF) is critical to isolate the product with ≥45% yield, as seen in analogous syntheses .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy : H and C NMR are used to verify substituent positions (e.g., benzodioxole methylene protons at δ 4.5–5.0 ppm and tetrahydroquinazoline carbonyl signals at δ 165–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated for CHClNO: 489.11 g/mol) .
- Infrared (IR) Spectroscopy : Key peaks include C=O stretches (1680–1720 cm) and aromatic C-Cl vibrations (650–750 cm) .
Q. How can reaction progress and purity be monitored during synthesis?
- Thin-Layer Chromatography (TLC) : Use silica gel plates with UV visualization to track intermediates.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational methods predict biological targets and optimize activity?
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., GABA receptors or tyrosine kinases). For example, docking studies on similar quinazolines revealed hydrogen bonding with GABA's α1-subunit (binding energy ≤ -8.5 kcal/mol) .
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
- AI-Driven Optimization : Platforms like COMSOL Multiphysics integrate reaction path searches and experimental data feedback loops to refine synthetic conditions .
Q. What strategies resolve contradictions in reported synthesis yields or bioactivity data?
- Condition Screening : Systematic variation of solvents (e.g., dioxane vs. ethanol), bases (triethylamine vs. KCO), and temperatures can improve yields from 37% to >60%, as demonstrated in thiazolidinone derivatives .
- Metabolic Stability Assays : Microsomal incubation (e.g., liver S9 fractions) identifies labile groups (e.g., propenyl) that may reduce in vivo efficacy despite high in vitro activity .
Q. Which in vivo models are suitable for evaluating therapeutic potential?
- Anticonvulsant Activity : Pentylenetetrazol (PTZ)-induced seizure models in mice (dose range: 10–100 mg/kg) assess latency to clonic-tonic seizures, with GABAergic activity as a key endpoint .
- Neuroinflammation Models : Lipopolysaccharide (LPS)-induced neuroinflammation in rodents evaluates modulation of TNF-α and IL-6 levels, leveraging the benzodioxole group's anti-inflammatory potential .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Core Modifications : Replace the propenyl group with bulkier alkenes (e.g., allyl or cyclohexenyl) to enhance hydrophobic interactions with target pockets .
- Substituent Effects : Fluorine or nitro groups on the chlorophenyl ring improve metabolic stability and binding affinity (e.g., IC reductions of 30–50% in kinase assays) .
Methodological Considerations
Q. What advanced separation technologies improve purification?
- Membrane Chromatography : Ceramic-based membranes with immobilized ligands (e.g., Cibacron Blue) enhance resolution of polar intermediates .
- Simulated Moving Bed (SMB) Chromatography : Continuous purification reduces solvent use by 40% compared to batch processes .
Q. How to integrate AI into reaction design and optimization?
- Automated High-Throughput Screening (HTS) : Robotic platforms test 100+ conditions/day, prioritizing solvent/base combinations with Bayesian optimization algorithms .
- Real-Time Process Analytical Technology (PAT) : In-line Raman spectroscopy monitors reaction progress, enabling dynamic adjustments to temperature or reagent flow rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
